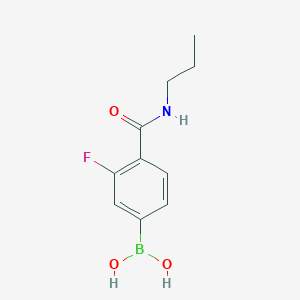

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQISMKPCBHVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660286 | |

| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-15-3 | |

| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid (CAS 874289-15-3): A Versatile Building Block for Modern Drug Discovery

Abstract

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a specialized organic building block of significant interest to the pharmaceutical and material science sectors. Its strategic combination of a fluorinated phenyl ring, a propylcarbamoyl side chain, and a reactive boronic acid moiety makes it an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthesis protocol, and a comprehensive overview of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, providing researchers and drug development professionals with the practical insights needed to effectively utilize this versatile reagent in their discovery programs.

Core Compound Analysis: Physicochemical Properties and Structural Significance

This compound is a solid compound at room temperature, valued for its stability and high purity in commercial preparations.[1][2] Its utility is derived directly from its unique trifunctional structure, where each component plays a distinct and crucial role.

Structural Features and Their Implications:

-

Boronic Acid Group (-B(OH)₂): This is the reactive center for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with exceptional reliability and selectivity.[3][4]

-

Fluorine Substituent (-F): The placement of a fluorine atom ortho to the boronic acid and meta to the amide linkage significantly modulates the electronic properties of the phenyl ring.[5][6] This has several downstream effects: it can alter the pKa of the boronic acid, influence the binding affinity of the final molecule with its biological target through hydrogen bonding or dipole interactions, and improve metabolic stability by blocking potential sites of oxidation.

-

N-Propylcarbamoyl Group (-C(O)NHCH₂CH₂CH₃): This amide side chain provides a key point for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality is frequently exploited in drug design to achieve strong and specific interactions with protein targets. The propyl group adds a degree of lipophilicity, which can be critical for cell permeability and pharmacokinetic profiles.

Table 1: Key Specifications and Properties

| Property | Value | Reference(s) |

| CAS Number | 874289-15-3 | [1][7][8][9] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | [1][2][8][9][10] |

| Molecular Weight | 225.03 g/mol | [8][9] |

| Common Synonyms | N-Propyl 4-borono-2-fluorobenzamide; [3-fluoro-4-[oxo(propylamino)methyl]phenyl]boronic acid | [2] |

| Typical Purity | ≥98% | [1][2][6] |

| Physical Form | Solid | [2] |

| Recommended Storage | Store at -20°C for long-term stability. | [8][9] |

| Primary Application | Intermediate for Suzuki-Miyaura cross-coupling reactions in drug discovery and material science. | [1][6][11] |

Synthesis and Characterization: From Precursor to Purified Reagent

While numerous suppliers offer this reagent, understanding its synthesis is crucial for quality assessment and for researchers who may need to produce derivatives. The most logical and widely practiced approach for synthesizing arylboronic acids involves a lithium-halogen exchange followed by borylation.[12]

Proposed Retrosynthetic Pathway

The synthesis can be logically traced back from the target molecule to simpler, commercially available starting materials. The key disconnection is at the carbon-boron bond, which points to a borylation reaction of an organometallic intermediate.

Caption: Retrosynthetic analysis for the target boronic acid.

Detailed Synthesis Protocol

This protocol describes a self-validating workflow, including purification and confirmation steps.

PART A: Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Precursor)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq). Suspend it in dichloromethane (DCM, ~0.2 M).

-

Acid Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Causality: Oxalyl chloride efficiently converts the carboxylic acid to the more reactive acid chloride. DMF catalyzes this transformation. The reaction is kept at 0°C to control the exothermic reaction and prevent side products.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Re-dissolve the crude acid chloride in fresh DCM and cool to 0°C. Add n-propylamine (2.5 eq) dropwise.

-

Causality: An excess of the amine is used to react with the acid chloride and to neutralize the HCl byproduct generated during the reaction.

-

-

Workup & Purification: After stirring for 1 hour, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide precursor.

PART B: Synthesis of this compound

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the purified 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise over 20 minutes. Stir the resulting solution at -78°C for 1 hour.

-

Causality: This is the critical lithium-halogen exchange step. The extremely low temperature is essential to prevent the highly reactive organolithium intermediate from attacking other functional groups on the molecule, such as the amide. Anhydrous conditions are mandatory as n-BuLi reacts violently with water.

-

-

Borylation: While maintaining the temperature at -78°C, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise.

-

Causality: The nucleophilic organolithium attacks the electrophilic boron atom of the borate ester.

-

-

Quench & Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding 1 M HCl and stir vigorously for 1-2 hours.

-

Causality: The acidic workup hydrolyzes the borate ester intermediate to the final boronic acid and protonates any remaining organolithium species.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by trituration with hexane or a hexane/ether mixture to afford the pure this compound.

Structural Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed:

-

¹H NMR: Expect to see characteristic signals for the three aromatic protons (complex multiplets), the propyl group (a triplet, a sextet, and a triplet), a broad singlet for the amide N-H, and a very broad singlet for the two B(OH)₂ protons.

-

¹⁹F NMR: A singlet or complex multiplet confirming the presence of the fluorine atom.

-

¹³C NMR: Signals corresponding to the 10 carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (225.03 g/mol ) should be observed.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[3][13]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond to form a Pd(II) complex.

-

Activation & Transmetalation: A base (e.g., K₂CO₃) activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide (X).[3]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

-

Reagent Preparation: In a vial, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. A strong base is required to facilitate the formation of the boronate complex for the transmetalation step.

-

-

Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Causality: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of substrates. 5 mol% is a typical starting catalyst loading for optimization.

-

-

Solvent & Degassing: Add a solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Causality: The presence of water can aid in dissolving the inorganic base. Degassing is critical because oxygen can oxidize and deactivate the Pd(0) catalyst.

-

-

Heating & Monitoring: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution. Purify the crude product via flash column chromatography to isolate the final biaryl compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [14] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [15] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [15] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [15] |

Handling Procedures:

-

Always handle this chemical in a well-ventilated fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[15][16]

-

Avoid generating dust.[16]

Storage:

-

Store in a tightly closed container in a cool, dry place.[15]

-

For long-term stability and to preserve reactivity, it is highly recommended to store the compound at -20°C.[8][9]

Conclusion

This compound, CAS 874289-15-3, is more than just a chemical reagent; it is a strategic tool for molecular design. Its carefully arranged functional groups provide medicinal chemists with a reliable and versatile platform for synthesizing novel compounds through robust methodologies like the Suzuki-Miyaura cross-coupling. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics and advanced materials.

References

- Vertex AI Search Result 1, this compound, min 98%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPiYnFi1yujeBlzy29jpWgtKU58Df_l4liHkKzzmJYxP3NeHT45dG-xu7S6MrE9jUs6GkwYcava8Gkp_xqfcaL4zrCxAIfiEgf7loGQv5zkdo0950qzkje6FW8UGo50Te6nX9PeCMGGw-3CJIhO3Q4g_H6qaeuby8ufB9VBUpKAGDunB1k-WQzVH7vvxP5kEYEQA5JlbB940hQNogodiY=]

- Angene, this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH23YIvZyQOqE3yAkhIfqaMJ74H4Kdd9HNvbDSHhlqQAF-e4tVVF_0yiDmdWAsEP9qWlTuT5xeFyRRZNA2yXqscrDPc8gPRSgeEtS-2dAlzgujsHNFl6NzWEW2Rm24vjjVvl8VQmyzeKFxkX9A386z9J1_qgb9hBf7gEQ==]

- Carbosynth, 425603 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid CAS: 874289-15-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH66-Om243bpDXw3IRoKrsbJE8kwOaJj-lkJG0oIXDnmmSMadecMnuFq59xLrbPMasEtQBpLv7bMqMvpfVoFE_d_yBdIBAg_YphVhuMQF9_HawO0mJ7pQmPZcB2hRtabg6rMHPk29YHQIutdagu5aYbr5Ju2Iq9_uxGbxVWHVD1t_kgUjVu9geixuhKZ6uy]

- Fisher Scientific, SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHtPD85GIN_gk0POyTJLyhRpOHQeK12tvQuAgdhGPhEfkYp28Z7dnltmZJhA87J6A7Nl6JK8CPu4nSsjA4TCIlV1GbfsFQ6AbpLUZlzDlBKZEJC2r-7-DSbbOhLD1Ure4DjKw2rKxBTfROMtTUH_g44GMfcBHWTrSBhKpTT4mfMf69wRFNSp4nEwisUZmqiIaxIIfn5sxWRDP9FNgE7oHfguegQxotYM2Xy5riJbJjR5CJ8lCkF5JcoxRjtqSKMA8mNuvHsN9r2FdA-G5f_L4fwvy_aA==]

- BLDpharm, 874289-15-3|this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEteqRRPdYVBprYxuwtBfRfnWiwy5jF0mWNubZYcLwoJqwlpjl76uhUJre-q0uVhmeBnSdKl9k1B7uP8TGQwL1PkcLkDndw_Glsuxf4E222yJL6ODjcM8jGbvwmkNKs15ZnVLjpGVj-L52oNyY4]

- Sigma-Aldrich, SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdU1svHQ3s5dxwFVmh3r4tOB3dJEi1Xc0M9fRqe62AXDoX0RUm5xeOBcge3uljUJL7y3s_F6MFn3wNPxYJGXQpPd4YXlmeRjp9igo8WYMZE-Cr8B9cGVyWam5FvwYueki-RAwbOaXisY3a]

- CymitQuimica, this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6N-yD22-dwvJWv51NsojS5wYlLcjup7MJMu1-Gx3U6RCopUnouOLMOcau0FlTEvjRODiqTkA4brq5XlPLXpL7I-erPpMxHqxJSvmcXOwN449WhkDrVLhei2FzhhXtDBqhRyjzXT9TAWRM1Abr5ZeJwrwS0sWFW5XQLrj2ZNSXsamp45vuTSjkoIsB2FxogAmDMgcHfYdT4jxCye3eKjXW9MkimM=]

- United States Biological, 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid - Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_BW_vcwR4GWgZpLYv-SmWR82whK33B9Au8MwPo2vUvef-tMZQFKEkjMQ7UKybeNsovbE8FSqH8U1kjY6Wfsg6VsbG0IbCZlH4O5YVzEeVBzg70u0XI7ZCiWwMQis0WR8N2U2OB3PDoIzsfBFFaVGOgLR-9EloENWyJV8=]

- Parchem, 3-Fluoro-4-(Propylcarbamoyl)Phenylboronic Acid (Cas 874289-15-3). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSvIc6vDllyeA8IJdyiYsIZWBKfiHtPxNgtC1q3wEPbm4e4ltkdqIlyICFntz8DSOYOcrrNbj9d4lNgbZ4BJF46zFXKhIDo4hUXpdw52X6qgvI0lJJHyQtVQCXu-OdBusQ6bklrvzljOMyxsA4QUea6A2VkEHHzZ7E0Gg7S2HqGzLJbOfTlmDnfyT7NV7C_laAXVlSKIs-X18xx5YZaxKs1g==]

- Organic Syntheses, (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0176]

- NINGBO INNO PHARMCHEM CO.,LTD., Optimizing Chemical Synthesis Routes for Acalabrutinib Intermediates. [URL: https://www.inno-pharmchem.

- ChemicalBook, 3-FLUORO-4-(PHENYLCARBAMOYL)BENZENEBORONIC ACID - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_No_EN.aspx?casno=874288-40-1]

- Crysdot LLC, this compound - Benzene Compounds. [URL: https://www.crysdot.com/3-fluoro-4-propylcarbamoyl-phenyl-boronic-acid-cas-874289-15-3-cd12021008]

- NIH National Library of Medicine, C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752220/]

- Organic Chemistry Portal, Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- MDPI, Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [URL: https://www.mdpi.com/2073-4344/7/3/70]

- CDH Fine Chemical, PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/26505_msds.pdf]

- YouTube, Suzuki cross-coupling reaction. [URL: https://www.youtube.

- NIH National Library of Medicine, Organoborane coupling reactions (Suzuki coupling). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360126/]

- BLDpharm, 1449145-29-2|(3-Fluoro-4-((4-fluorophenyl)carbamoyl)phenyl)boronic acid. [URL: https://www.bldpharm.com/products/1449145-29-2.html]

- Google Patents, WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates. [URL: https://patents.google.

- NINGBO INNO PHARMCHEM CO.,LTD., The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis. [URL: https://www.inno-pharmchem.

- MDPI, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

- Google Patents, US10800787B2 - Process for the preparation of acalabrutinib. [URL: https://patents.google.

- Google Patents, CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. [URL: https://patents.google.

- NIH National Library of Medicine, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7559123/]

- NIH National Library of Medicine, Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754125/]

- Google Patents, WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates. [URL: https://patents.google.

- ChemScene, (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid. [URL: https://www.chemscene.com/products/3-3-Chloro-4-fluorophenyl-carbamoyl-phenyl-boronic-acid-1072946-04-3.html]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [cymitquimica.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Angene - this compound | 874289-15-3 | MFCD09258737 | AG004MGY [japan.angenechemical.com]

- 8. usbio.net [usbio.net]

- 9. usbio.net [usbio.net]

- 10. parchem.com [parchem.com]

- 11. 874289-15-3|this compound|BLD Pharm [bldpharm.com]

- 12. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

physical and chemical properties of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: Properties, Applications, and Experimental Protocols

Introduction

This compound (CAS No: 874289-15-3) is a specialized arylboronic acid that has emerged as a valuable building block in the fields of medicinal chemistry and organic synthesis. Boronic acids, first synthesized in 1860, are a class of organoboron compounds characterized by a carbon-boron bond and hydroxyl groups attached to the boron atom.[1] Their unique physicochemical properties, including mild Lewis acidity, general stability, and ease of handling, make them indispensable reagents.[2][3]

The application of boronic acids in synthetic chemistry is extensive, primarily due to their versatile reactivity and low toxicity.[1] They are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provides a powerful method for forging carbon-carbon bonds.[4] The utility of these compounds extends into drug design, where the boronic acid moiety has been incorporated into several FDA-approved drugs, such as the anticancer agent Bortezomib and the β-lactamase inhibitor Vaborbactam.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its physicochemical properties, outline a representative synthetic protocol, explore its critical applications with a focus on Suzuki-Miyaura coupling, and detail essential safety and handling procedures.

Part 1: Physicochemical Properties and Characterization

The utility of this compound in synthetic applications is dictated by its distinct chemical and physical properties. Understanding these characteristics is paramount for its effective use, storage, and handling.

Structural and Molecular Data

The molecule features a phenyl ring substituted with a boronic acid group, a fluorine atom, and a propylcarbamoyl group. The boron atom is sp²-hybridized with an empty p-orbital, contributing to its Lewis acidic nature.[2] The presence of the fluorine atom and the amide functionality significantly influences the electronic properties and reactivity of the molecule.

All quantitative data for the compound are summarized in the table below for clarity and easy reference.

| Property | Value | Source(s) |

| CAS Number | 874289-15-3 | [5][6] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | [5][6][7] |

| Molecular Weight | 225.03 g/mol | [5][7] |

| Purity | Typically ≥98% | [6] |

| Appearance | White to off-white crystalline powder | [8] |

| Smile Code | O=C(C1=CC=C(B(O)O)C=C1F)NCCC |

Solubility and Stability

No specific solubility data for this compound is readily available. However, based on the general properties of phenylboronic acids, it is expected to be soluble in many polar organic solvents (e.g., methanol, THF, DME) and poorly soluble in nonpolar hydrocarbon solvents.[2][9]

Boronic acids are susceptible to dehydration, particularly when heated, to form their corresponding trimeric anhydrides, known as boroxines.[2][3] This is a reversible reaction. Additionally, under certain conditions, especially in the presence of a base, boronic acids can undergo protodeboronation, where the carbon-boron bond is cleaved.[10] This is a critical consideration when designing reaction conditions.

For optimal shelf life, the compound should be stored at -20°C in a tightly sealed container.[5] However, room temperature storage is also acceptable for shorter periods.[6][11] Some suppliers recommend storage under an inert atmosphere to prevent degradation.[11]

Part 2: Synthesis and Purification

While specific proprietary synthesis methods may vary, a representative and widely applicable route for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[3] The following section details a plausible synthetic workflow for this compound starting from a suitable aryl bromide.

Representative Synthetic Workflow

The logical precursor for this synthesis is 4-bromo-2-fluoro-N-propylbenzamide. The synthesis proceeds via a lithium-halogen exchange to form an aryllithium species, which then acts as a nucleophile to attack trimethyl borate.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.

Part 3: Core Applications in Research and Development

The primary utility of this compound lies in its application as a versatile building block for constructing more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base. Its advantages include mild reaction conditions, commercial availability of reagents, and high tolerance for a wide variety of functional groups.[4]

The catalytic cycle is generally understood to involve three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, regenerating the Pd(0) catalyst and releasing the final product (R¹-R²).

Protocol for a Representative Suzuki Coupling

Objective: To couple this compound with 4-bromoanisole.

-

Reagent Preparation: In a reaction vial, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl product.

Applications in Medicinal Chemistry

The classification of this compound as a "Protein Degrader Building Block" suggests its intended use in the synthesis of molecules like Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This boronic acid can be incorporated into the structure that binds to the target protein or as part of the linker, leveraging its synthetic versatility through Suzuki coupling. Furthermore, phenylboronic acid derivatives are actively explored for their ability to target glycoproteins that are overexpressed on cancer cell surfaces, opening avenues for targeted drug delivery and tumor imaging.[12]

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with this compound. The following information is compiled from safety data sheets of the target compound and structurally related boronic acids.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | Prevention: |

| Harmful if swallowed (Acute toxicity, Oral, Cat. 4) | P264: Wash skin thoroughly after handling. |

| Causes skin irritation.[13] | P270: Do not eat, drink or smoke when using this product. |

| Causes serious eye irritation.[13] | P280: Wear protective gloves/eye protection/face protection.[14] |

| May cause respiratory irritation.[13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |

| Response & Disposal: | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Eyewash stations and safety showers should be readily accessible.[15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

Storage Recommendations

-

Keep the container tightly closed to prevent moisture absorption and degradation.[14]

-

For long-term stability, storage at -20°C is recommended.[5]

Conclusion

This compound is a highly functionalized and valuable reagent for synthetic chemists. Its well-defined structure and reactivity make it an ideal participant in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. For professionals in drug discovery and materials science, this compound offers a strategic tool for accessing novel molecular architectures, from complex biaryls to innovative protein degraders. By understanding its properties, synthetic utility, and safety requirements, researchers can effectively leverage this building block to advance their scientific objectives.

References

- 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid - Data Sheet. United States Biological. [URL: https://www.usbio.net/item/F5810-15]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC467310010&productDescription=3-FLUOROPHENYLBORONIC+ACID%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]

- 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid, min 98%, 1 gram. LabAlley. [URL: https://www.laballey.com/products/3-fluoro-4-propylcarbamoyl-phenylboronic-acid-min-98]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p20009]

- 3-Fluoro-4-(Propylcarbamoyl)Phenylboronic Acid (Cas 874289-15-3). Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/3-Fluoro-4-propylcarbamoyl-Phenylboronic-Acid-083995.aspx]

- This compound. Crysdot LLC. [URL: https://www.crysdot.com/cas-874289-15-3.html]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAH6686802&productDescription=4-AMINO-3-FLUOROPH+ACID+HCL&vendorId=VN00024248&countryCode=US&language=en]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/480061]

- 3-FLUORO-4-(PHENYLCARBAMOYL)BENZENEBORONIC ACID - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=874288-40-1]

- This compound. BLDpharm. [URL: https://www.bldpharm.com/products/874289-15-3.html]

- 3-Fluorophenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441643]

- (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0176]

- Phenylboronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]

- (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/products/3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic-acid-CS-0175059.html]

- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [URL: https://www.researchgate.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/341901844_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]

- "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Universiteit Leiden. [URL: https://scholarlypublications.universiteitleiden.nl/handle/1887/58708]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]

- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369110/]

- The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis. Dakenchem. [URL: https://www.dakenchem.com/3-fluorophenylboronic-acid/]

- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. [URL: https://patents.google.

- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8764039/]

- Phenylboronic acid:Synthesis,reactions. ChemicalBook. [URL: https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm]

- 3-Fluorophenylboronic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9350601.htm]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. calpaclab.com [calpaclab.com]

- 7. parchem.com [parchem.com]

- 8. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. collaborate.princeton.edu [collaborate.princeton.edu]

- 11. 874289-15-3|this compound|BLD Pharm [bldpharm.com]

- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Abstract

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery, particularly in the synthesis of inhibitors targeting various kinases and other enzymes. Its unique structural features, including the fluorine atom and the propylcarbamoyl group, allow for specific and potent interactions within the binding sites of target proteins. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important molecule. We will delve into the strategic considerations behind the chosen pathway, offer detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities for pharmaceutical applications.

Introduction: Strategic Importance and Synthetic Design

The design of a synthetic route for a molecule like this compound, with CAS Number 874289-15-3, necessitates a retrosynthetic analysis that considers the commercial availability of starting materials, the robustness of each chemical transformation, and the overall efficiency of the sequence.[1][2][3] The target molecule possesses three key functionalities on a benzene ring: a boronic acid, a fluorine atom, and a propylcarbamoyl group. The ortho-relationship between the fluorine and the carbamoyl group, and the para-relationship of the carbamoyl group to the boronic acid, dictates a strategic approach to their introduction.

Our chosen synthetic strategy hinges on a late-stage borylation of a suitably functionalized aromatic precursor. This approach allows for the early introduction of the fluoro and carbamoyl moieties, which are carried through the synthesis. The key steps involve:

-

Amide Bond Formation: The synthesis of the N-propyl amide from a carboxylic acid precursor. This is a fundamental and well-established transformation in medicinal chemistry.[4][5][6][7][8]

-

Directed Ortho-Lithiation and Borylation: A powerful method for the regioselective introduction of the boronic acid group. The directing effect of the amide functionality is crucial for the success of this step.

This guide will elaborate on a multi-step synthesis commencing from commercially available 4-bromo-2-fluorobenzoic acid.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C10H13BFNO3 |

| Molecular Weight | 225.03 g/mol |

| CAS Number | 874289-15-3 |

| Appearance | White to off-white solid |

| Storage | Store at -20°C |

Data sourced from United States Biological.[1]

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a three-step process starting from 4-bromo-2-fluorobenzoic acid. This starting material is strategically advantageous as it already contains the desired substitution pattern of the bromo and fluoro groups, which will ultimately guide the introduction of the propylcarbamoyl and boronic acid functionalities.

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-propyl-4-bromo-2-fluorobenzamide

The initial step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and propylamine. Amide coupling reactions are a cornerstone of medicinal chemistry, and several reliable methods exist.[4][8] For this transformation, we will utilize a carbodiimide-mediated coupling, a common and effective method for forming amide bonds from carboxylic acids and amines.[5]

Reaction Scheme:

Caption: Amide bond formation to yield the key intermediate.

Protocol:

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g of acid) at room temperature, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture for 15 minutes to activate the carboxylic acid.

-

Add propylamine (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-propyl-4-bromo-2-fluorobenzamide as a solid.

Causality and Insights:

-

Choice of Coupling Reagents: EDC and HOBt are a classic combination for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

-

Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

-

Solvent: DCM is a good choice of solvent as it is relatively non-polar and effectively dissolves the reactants.[8]

Step 2: Synthesis of this compound

The final step is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic hydrolysis. This method is highly efficient for the synthesis of aryl boronic acids.[9][10]

Reaction Scheme:

Caption: Final borylation step to yield the target compound.

Protocol:

-

Dissolve N-propyl-4-bromo-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 2.2 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound.

Causality and Insights:

-

Lithium-Halogen Exchange: n-BuLi is a strong organolithium base that readily undergoes lithium-halogen exchange with aryl bromides at low temperatures.[9] The use of two equivalents of n-BuLi is to ensure complete deprotonation of the amide N-H and subsequent lithium-halogen exchange.

-

Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with the amide carbonyl or other electrophilic sites on the molecule.

-

Borate Ester: Triisopropyl borate is a common electrophile used to trap the aryllithium intermediate, forming a boronate ester.[10]

-

Acidic Workup: The boronate ester is hydrolyzed to the desired boronic acid under acidic conditions.

Applications in Drug Discovery

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[11][12][13][14][15] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing access to a wide array of complex molecular architectures.

Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The presence of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and membrane permeability. The propylcarbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within the active site of a protein.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable route that employs well-understood and robust chemical transformations. By providing detailed protocols and insights into the rationale behind the experimental choices, we aim to empower researchers to confidently synthesize this valuable building block for their drug discovery programs. The strategic use of amide coupling and directed lithiation-borylation ensures high efficiency and regioselectivity, making this a practical approach for both small-scale and larger-scale preparations.

References

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]

-

National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

- Google Patents. US4789757A - N-formylation of amino carboxylic compounds with formamide.

-

ChemBK. 3-Fluoro-4-formylphenylboronicacid. [Link]

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

Organic Syntheses. TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. [Link]

-

Wikipedia. Formylation. [Link]

-

Organic Syntheses. (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

-

ResearchGate. Conversion of Formic Acid in Organic Synthesis as a C1 Source. [Link]

-

YouTube. Suzuki Coupling. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

National Institutes of Health. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

-

ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

YouTube. Various Functional Groups transforming into Carboxylic Acids. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Crysdot LLC. This compound. [Link]

-

PrepChem.com. Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Google Patents. EP1046640A2 - Process for preparing substituted phenyl boronic acids.

-

Chemistry LibreTexts. Carboxyl Derivatives. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 874289-15-3|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid molecular structure and weight

An In-Depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Introduction

This compound is a specialized organic compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. As a substituted phenylboronic acid, it serves as a critical building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its unique structural features—a boronic acid group for versatile coupling chemistries, a fluoro substituent to modulate electronic properties and metabolic stability, and a propylcarbamoyl side chain for potential protein-ligand interactions—make it a valuable reagent for medicinal chemists.

This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthesis protocol, and its cutting-edge applications in drug development. The content is tailored for researchers, scientists, and professionals in the field who require a deep technical understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with three functional groups. The boronic acid [-B(OH)2] group is positioned for versatile cross-coupling reactions, the fluorine atom provides unique electronic properties, and the N-propyl amide group offers a point for hydrogen bonding and further chemical modification.

Molecular Structure:

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13BFNO3 | [1] |

| Molecular Weight | 225.03 g/mol | [1] |

| CAS Number | 874289-15-3 | [1] |

| Appearance | White to off-white solid (typical for phenylboronic acids) | General Knowledge |

| Purity | ≥98% (typical commercial grade) | |

| SMILES | O=C(C1=CC=C(B(O)O)C=C1F)NCCC | |

| Storage Conditions | Store at -20°C or 2-8°C under an inert atmosphere.[1] | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available halogenated precursor. The following protocol describes a common and reliable method involving an amide formation followed by a Miyaura borylation.

Diagram: Synthetic Workflow

Caption: General synthetic route for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Intermediate)

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

-

Dissolve the resulting acid chloride in fresh DCM and cool to 0°C.

-

Slowly add a solution of n-propylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude amide intermediate, which can be purified by column chromatography.

Step 2: Synthesis of this compound, pinacol ester

-

In a reaction vessel, combine 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent, such as dioxane or toluene.

-

Heat the mixture to 80-100°C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pinacol ester.

Step 3: Deprotection to this compound

-

Dissolve the pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M HCl.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the final product.

Applications in Drug Development

This compound is particularly valuable as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Diagram: General Mechanism of PROTAC Action

Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

Role in ROS-Responsive PROTACs

Aryl boronic acids can be incorporated into PROTACs to create conditionally active molecules that are triggered by reactive oxygen species (ROS).[2] Tumor cells often exhibit higher levels of ROS compared to healthy cells. This differential can be exploited for targeted drug delivery.

In a ROS-responsive PROTAC, the boronic acid moiety can act as a "cage" or a cleavable linker. In the presence of high ROS levels, such as hydrogen peroxide (H2O2), the boronic acid is oxidized to a phenol. This transformation can trigger a self-immolative cascade that releases the active PROTAC, leading to targeted protein degradation specifically in the tumor microenvironment. This approach enhances the therapeutic window and reduces off-target toxicity.[2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from similar phenylboronic acid derivatives suggest the following precautions:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

-

IF ON SKIN: Wash with plenty of soap and water.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is recommended to handle this compound in a chemical fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a highly functionalized building block with significant potential in modern drug discovery. Its versatile boronic acid moiety allows for its incorporation into complex molecular architectures through robust cross-coupling reactions. Its most promising application lies in the development of next-generation therapeutics, such as conditionally activated PROTACs, which offer the potential for highly targeted and effective treatments for diseases like cancer. As research in targeted protein degradation continues to advance, the demand for sophisticated and precisely engineered building blocks like this compound is expected to grow.

References

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. Retrieved from [Link]

- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.

-

Lee, J., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science, 10(24), e2301323. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

This guide provides a comprehensive overview of the critical stability and storage considerations for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes fundamental principles of boronic acid chemistry with actionable, field-proven protocols to ensure the integrity and performance of this vital reagent.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is an indispensable reagent in modern synthetic organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural motifs—a fluorinated phenyl ring and a propylcarbamoyl group—are frequently incorporated into pharmacologically active molecules to modulate properties like metabolic stability, target binding affinity, and pharmacokinetic profiles. The boronic acid functional group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Given its central role in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs), a thorough understanding of the stability and optimal storage conditions for this compound is paramount. Degradation of the boronic acid can lead to diminished reaction yields, the formation of difficult-to-remove impurities, and ultimately, compromised purity of the final product. This guide will elucidate the primary degradation pathways and provide a robust framework for its proper handling and stability assessment.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, light, pH, and the presence of oxidizing agents. Two principal degradation pathways are of concern for arylboronic acids: protodeboronation and oxidation .

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (3-fluoro-N-propylbenzamide) and boric acid.[1] This undesired side reaction can be catalyzed by both acids and bases.[1][2]

Mechanism of Protodeboronation:

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is initiated by the protonation of one of the hydroxyl groups on the boronic acid, followed by the departure of a water molecule to form a borinic acid cation. This cation is then susceptible to nucleophilic attack by water, leading to the cleavage of the C-B bond.

-

Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid is converted to its more reactive boronate form ([ArB(OH)₃]⁻).[3][4] The mechanism can then proceed through different pathways, including a concerted ipso-protonation/C-B cleavage or, for highly electron-deficient systems, the liberation of a transient aryl anion.[3][4]

Influence of Substituents: The electronic nature of the substituents on the aromatic ring significantly impacts the rate of protodeboronation.

-

Fluorine Substituent: The fluorine atom at the 3-position is an electron-withdrawing group. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, which can influence the equilibrium between the boronic acid and the boronate species.[5] For highly electron-deficient arylboronic acids, the rate of base-catalyzed protodeboronation can be significantly accelerated.[3][6]

-

Propylcarbamoyl Substituent: The propylcarbamoyl group at the 4-position has both inductive and resonance effects that can influence the electron density of the aromatic ring and, consequently, the stability of the C-B bond.

Oxidation: Conversion to the Corresponding Phenol

Arylboronic acids are susceptible to oxidation, which converts the boronic acid functional group into a hydroxyl group, yielding the corresponding phenol (2-fluoro-4-(propylcarbamoyl)phenol). This degradation is often mediated by atmospheric oxygen, peroxides, or other oxidizing agents.[7][8][9]

Mechanism of Oxidation: The mechanism of aerobic oxidation can be complex and may involve radical pathways. A simplified plausible pathway involves the nucleophilic attack of an N-oxide (or similar oxidant) on the boronic acid, followed by rearrangement of the aryl group from boron to oxygen, and subsequent hydrolysis to release the phenol.[7]

Recommended Storage and Handling Conditions

To mitigate the degradation of this compound and ensure its long-term stability, the following storage and handling conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Low temperatures significantly reduce the rates of both protodeboronation and oxidation. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |

| Moisture | Dry, desiccated environment | Boronic acids are hygroscopic and can absorb moisture from the air, which can facilitate protodeboronation. |

| Light | Protect from light (amber vial) | While not as critical as temperature and atmosphere, prolonged exposure to light, especially UV light, can potentially initiate radical-mediated degradation pathways. |

| Container | Tightly sealed, appropriate container material | Prevents ingress of air and moisture. Glass or chemically resistant plastic containers are suitable. |

Experimental Protocols for Stability Assessment

A forced degradation study is a crucial experiment to identify the potential degradation products and establish the stability-indicating nature of an analytical method.[10][11]

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C for a defined period.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed after 24 hours at room temperature, repeat with 30% H₂O₂.

-

Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound at 60-80°C.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a photostability chamber with a controlled light source (ICH Q1B conditions).

-

-

Sample Neutralization and Dilution: After the desired stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

Control Samples: Prepare and analyze unstressed control samples (both solid and in solution) at each time point.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its process impurities and degradation products.[12][13]

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV or photodiode array (PDA) detector. |

| Column | A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[14] |

| Mobile Phase | A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.[15][16] |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at a wavelength where the analyte and potential impurities have significant absorbance (a PDA detector is recommended for method development to assess peak purity). |

| Column Temperature | Controlled at a constant temperature (e.g., 30°C) to ensure reproducible retention times. |

| Injection Volume | 10 µL. |

| Sample Diluent | A mixture of acetonitrile and water is often a suitable diluent. |

Method Development Strategy:

-

Initial Screening: Analyze the unstressed and stressed samples using a generic gradient method (e.g., 5% to 95% acetonitrile over 20 minutes).

-

Method Optimization: Adjust the gradient slope, mobile phase composition (including the type and concentration of the acid modifier), and column temperature to achieve optimal separation of the parent compound from all degradation peaks.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]

Conclusion

The chemical integrity of this compound is critical for its successful application in pharmaceutical synthesis. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing the recommended storage and handling procedures, researchers can significantly enhance the shelf-life and reliability of this important reagent. The implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are essential components of a robust quality control strategy, ensuring the purity and performance of this compound in the synthesis of next-generation therapeutics.

References

-

Protodeboronation. In: Wikipedia. Accessed December 31, 2025. [Link]

- The proposed mechanism for protodeboronation of arylboronic acids.

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017.

- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Accessed December 31, 2025.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Strategies for the analysis of highly reactive pinacolboron

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. 2013.

- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PubMed Central. Accessed December 31, 2025.

- Aerobic oxidative C–B bond cleavage of arylboronic acids mediated by methylhydrazines. Royal Society of Chemistry. 2014.

- Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradi

- Influence of fluorine substituents on the properties of phenylboronic compounds.

- Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-

- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Accessed December 31, 2025.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. 2015.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Accessed December 31, 2025.

- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PubMed Central. Accessed December 31, 2025.

- Forced Degrad

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. 2014.

- (PDF) Stability indicating HPLC method development - a review.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed December 31, 2025.

- Development and validation of a stability indicating RP-HPLC-DAD method for the determin

- Development and validation of a stability indicating RP-HPLC method for Balofloxacin. Semantic Scholar. Accessed December 31, 2025.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Aerobic oxidative C–B bond cleavage of arylboronic acids mediated by methylhydrazines | Semantic Scholar [semanticscholar.org]

- 9. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. ijpsr.com [ijpsr.com]

- 14. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]

- 15. waters.com [waters.com]

- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on its physicochemical properties, predicts its solubility in a range of common organic solvents based on established principles of physical organic chemistry, and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this important synthetic intermediate.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences a multitude of critical parameters, including reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability. This compound is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecular architectures. A thorough understanding of its solubility profile in various organic solvents is therefore paramount for optimizing synthetic routes and ensuring the production of high-quality pharmaceutical candidates.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties dictate the intermolecular forces at play between the solute and solvent molecules.

| Property | Value | Source |

| Molecular Formula | C10H13BFNO3 | [1][2] |

| Molecular Weight | 225.03 g/mol | [1][2] |

| CAS Number | 874289-15-3 | [1][2] |

The structure of this compound reveals several key functional groups that govern its solubility:

-

Boronic Acid Group (-B(OH)2): This polar, acidic moiety is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic and aprotic solvents.[3]

-

Amide Group (-C(O)NH-): The amide linkage is also polar and can participate in hydrogen bonding, further enhancing solubility in polar environments.

-

Fluoro Group (-F): The electronegative fluorine atom can increase the acidity of the boronic acid group, which can influence its interaction with solvents.[4] It also contributes to the molecule's overall polarity.

-

Propyl Group (-CH2CH2CH3) and Phenyl Ring: These nonpolar hydrocarbon components contribute to the molecule's lipophilicity, favoring solubility in less polar organic solvents.